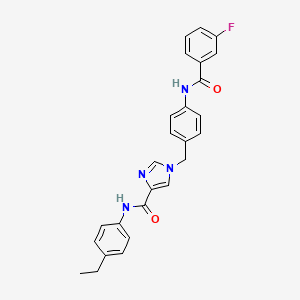
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O2 and its molecular weight is 442.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, referred to as compound 4f in various studies, has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current knowledge on its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis of Compound 4f
The synthesis of compound 4f involves several key steps that typically include the formation of the imidazole core followed by the introduction of various substituents. The synthetic route generally leads to compounds with enhanced biological properties compared to their precursors. For example, a study highlighted the synthesis of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, which included compound 4f, and evaluated their antitumor activities .
Antitumor Activity
Compound 4f has demonstrated promising antitumor activity across various cancer cell lines. Its effectiveness is measured through the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. In a comparative study:
- IC50 Values :
- A549 (Lung Cancer) : 10.96 µM
- SGC-7901 (Gastric Cancer) : 2.96 µM
- HeLa (Cervical Cancer) : 4.07 µM
These values suggest that compound 4f exhibits significantly stronger inhibitory effects than established chemotherapeutics like methotrexate (MTX) and 5-fluorouracil (5-FU) .
The mechanism by which compound 4f induces apoptosis in cancer cells involves modulation of key proteins associated with apoptosis:
- Bax : Pro-apoptotic protein whose expression increases upon treatment with compound 4f.
- Bcl-2 : Anti-apoptotic protein whose levels decrease, facilitating apoptosis.
- Caspase-3 : An executioner caspase whose activation is critical for cell death; its expression increased significantly after treatment.
In HeLa cells, treatment with compound 4f resulted in a 68.2% apoptosis rate , compared to a 39.6% rate induced by 5-FU . This indicates that compound 4f not only promotes cell death but does so more effectively than existing treatments.
Selectivity and Toxicity
One of the notable features of compound 4f is its selectivity towards tumor cells over normal cells. The selectivity index indicates that normal L-02 cells exhibit a tolerance that is 23–46-fold higher than that of tumor cells, suggesting reduced toxicity in normal tissues compared to cancerous ones .
Comparative Analysis with Other Compounds
To provide a clearer understanding of compound 4f's efficacy, Table 1 summarizes its activity alongside other known agents:
| Compound | Cancer Cell Line | IC50 (µM) | Relative Efficacy |
|---|---|---|---|
| Compound 4f | A549 | 10.96 | Higher than MTX |
| SGC-7901 | 2.96 | Higher than MTX | |
| HeLa | 4.07 | Higher than 5-FU | |
| Methotrexate | A549 | >100 | Control |
| 5-Fluorouracil | HeLa | ~20 | Control |
Case Studies and Research Findings
Research has consistently shown that modifications in the imidazole structure can lead to significant variations in biological activity. A study focused on a series of imidazole derivatives indicated that structural changes directly affect their anticancer properties, reinforcing the importance of molecular design in drug development .
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-2-18-6-10-23(11-7-18)30-26(33)24-16-31(17-28-24)15-19-8-12-22(13-9-19)29-25(32)20-4-3-5-21(27)14-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOJQIRFEDQQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













